N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an isoxazole ring and a piperidine ring, both of which are common structures in many biologically active compounds . The presence of a methylsulfonyl group and an oxalamide group suggests that this compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to characterize organic compounds .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and spectral analysis of various N-substituted derivatives, including compounds related to the one , have been extensively studied. These efforts have led to the development of compounds with potential antibacterial activities against both Gram-negative and Gram-positive bacteria. The structural elucidation of these compounds employs modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data, underscoring the importance of detailed synthetic and analytical strategies in the development of new chemical entities with biological relevance (H. Khalid et al., 2016).
Biological Evaluation
- In the realm of pharmacology, related compounds have been evaluated for their inhibitory effects on various biological targets. For instance, the investigation of sulfonamide derivatives for their ability to inhibit carbonic anhydrase isozymes highlights the potential therapeutic applications of these compounds in treating conditions associated with dysregulated enzyme activity. The selective inhibition of specific isozymes, including human carbonic anhydrase I, II, IX, and XII, with low nanomolar activity against some forms, illustrates the drug discovery process's focus on specificity and efficacy (A. Alafeefy et al., 2015).
Potential Therapeutic Applications
- The design and synthesis of compounds based on the isoxazole moiety and evaluation for their inhibitory potential against human carbonic anhydrase isoenzymes showcase the ongoing search for new therapeutic agents. Although some compounds exhibit modest inhibitory activity, this research paves the way for further optimization and development of more potent and selective inhibitors, potentially offering new treatments for diseases where carbonic anhydrase activity plays a pivotal role (C. B. Mishra et al., 2016).
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-22(19,20)16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-21-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGLUNBEQTHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.